molecular formula C15H15ClN2O4S B3035632 3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-42-2

3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B3035632
CAS RN: 338396-42-2
M. Wt: 354.8 g/mol
InChI Key: HEVAISJKFSCVHX-UHFFFAOYSA-N
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Description

3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (3-CAPDMSA) is an organosulfur compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects in laboratory experiments and is being investigated for its potential use in other applications. In

Scientific Research Applications

Photolysis of 4-Chloroaniline Derivatives

  • A study examined the photolysis of 4-chloroaniline and its N,N-dimethyl derivative, revealing the formation of triplet phenyl cations and their reactivity in different solvents. The research provides insights into the behavior of 4-chloroaniline derivatives under photolysis and their potential applications in chemical synthesis (Guizzardi et al., 2001).

Applications in Photochemical Reactions

  • The role of 4-chloroaniline derivatives in photochemical processes was also explored. This includes the photochemical reduction of CO2 to formate by ruthenium complexes, where derivatives like N,N-dimethyl-4-chloroaniline play a critical role in understanding the reaction intermediates and catalytic pathways (Sampaio et al., 2019).

Nonlinear Optical Properties

  • The nonlinear optical properties of chalcone derivative compounds, which are structurally related to 3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, have been investigated. This research has implications for optical device applications, suggesting potential uses in technology and materials science (Rahulan et al., 2014).

Synthesis and Structural Analysis

  • The synthesis and properties of various chemical compounds, including those related to 3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, are frequently studied to understand their molecular structures and potential applications in different fields, such as materials science and medicinal chemistry (Wang et al., 2012).

Photoinduced Ionic Reactions

  • The photoinduced ionic Meerwein arylation of olefins using 4-chloroaniline derivatives has been explored, demonstrating the generation of triplet phenyl cations and their reactivity with alkenes. This research highlights the potential of these compounds in synthetic organic chemistry (Mella et al., 2001).

properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-5-3-4-11(10-14)15(19)17-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVAISJKFSCVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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